molecular formula C11H19NO4 B2742566 Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate CAS No. 2550997-48-1

Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate

Cat. No. B2742566
CAS RN: 2550997-48-1
M. Wt: 229.276
InChI Key: OOZUYXGKPKJPIK-SECBINFHSA-N
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Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group. The tert-butyl group is a highly reactive moiety in chemical transformations, and it has implications in biosynthetic and biodegradation pathways .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate” are not available, similar compounds have been synthesized using various methods .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy . Tert-butyl groups have been used as probes for NMR studies of macromolecular complexes .


Chemical Reactions Analysis

Tert-butyl groups exhibit a unique reactivity pattern, which is highlighted by their use in various chemical transformations . They can act as catalysts for certain reactions and as ligands in coordination chemistry.


Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties. For example, tert-butyl alcohol is a colorless solid that melts near room temperature and has a camphor-like odor .

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate MOPC in lab experiments is its potent inhibitory effect on acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation of using this compound MOPC is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research involving Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate MOPC, including its potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Other potential areas of research include its effects on other neurotransmitter systems, its potential as an anti-inflammatory agent, and its potential as an antioxidant. Further studies are needed to fully understand the potential benefits and limitations of this compound MOPC in these areas.

Synthesis Methods

Tert-butyl MOPC can be synthesized using a variety of methods, including the reaction of Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate 3-aminopiperidine-1-carboxylate with methyl chloroformate in the presence of a base. Another method involves the reaction of this compound 3-aminopiperidine-1-carboxylate with acetic anhydride and sodium acetate in acetic acid. The yield of this compound MOPC varies depending on the method used, but it is generally around 50-70%.

Scientific Research Applications

Tert-butyl MOPC has been used in various scientific research studies, including those related to drug discovery, pharmacology, and neuroscience. It has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function, including improved memory and attention.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary precautions. For example, tert-butyl (3R)-3-amino-5-methylhexanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(13)5-9(7-12)15-4/h9H,5-7H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZUYXGKPKJPIK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC(=O)C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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